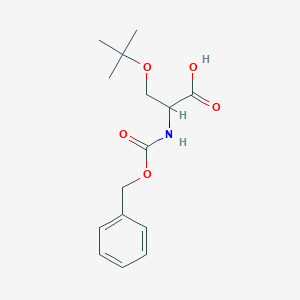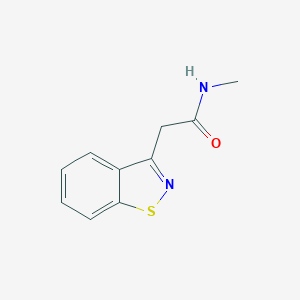
Z-Ser(tBu)-OH
Vue d'ensemble
Description
Z-Ser(tBu)-OH, also known as N-Z-O-tert-butyl-L-serine, is a chemical compound with the empirical formula C15H21NO5 . It has a molecular weight of 295.33 .
Synthesis Analysis
The synthesis of this compound involves the use of polymeric trityl chlorides and hydrazine . The process involves the preparation of polymer-bound N-tritylhydrazines, which are then applied to the solid phase synthesis of partially protected peptide hydrazides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OCC@HOCc1ccccc1)C(O)=O . The InChI string is 1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 . Physical and Chemical Properties Analysis
This compound is a solid substance with a storage temperature of -20°C . Its molecular weight is 295.33 .Applications De Recherche Scientifique
Synthèse de peptides
Z-Ser(tBu)-OH: est largement utilisé comme élément constitutif dans la synthèse de peptides. Il permet l'incorporation de résidus de sérine dans les chaînes peptidiques tout en protégeant les groupes latéraux réactifs pendant le processus de synthèse .
Réactif biochimique
En tant que réactif biochimique, ce composé est utilisé dans divers dosages et expériences biochimiques, en particulier ceux impliquant des protéases à sérine .
Intermédiaire pharmaceutique
Il sert d'intermédiaire dans la fabrication pharmaceutique, aidant à la synthèse de composés plus complexes utilisés dans le développement de médicaments .
Substrat pour les protéases à sérine
Ce composé s'est avéré être un substrat pour les protéases à sérine, des enzymes qui clivent les liaisons peptidiques dans les protéines, ce qui est crucial pour comprendre la spécificité et le mécanisme des enzymes .
Synthèse des α-aminoacides
This compound: est utilisé comme matière de départ pour la synthèse de divers α-aminoacides par la voie de la β-lactone, élargissant son utilité dans la création d'un large éventail de dérivés d'aminoacides .
Préparation des amino-phospholipides
Le composé est impliqué dans la préparation des amino-phospholipides, qui sont importants pour l'étude des membranes cellulaires et des interactions lipides-protéines .
Liaison aux cibles biologiques
Il a été constaté qu'il se lie aux granules dans le cervelet de rat et est transporté par des protéines de transport spécifiques, ce qui indique son rôle dans les systèmes biologiques et ses applications thérapeutiques potentielles .
Réactions d'amidation en un seul pot
This compound: peut être utilisé dans des réactions d'amidation pratiques en un seul pot impliquant des amines N-protégées, rationalisant le processus de synthèse des amides, qui sont des composants clés de nombreux produits pharmaceutiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
Mécanisme D'action
Target of Action
Z-Ser(tBu)-OH, also known as N-Cbz-O-tert-butyl-L-serine, is a derivative of the amino acid serine . As an amino acid derivative, it is primarily used as a building block in peptide synthesis . The specific targets of this compound would depend on the peptide sequence it is incorporated into.
Mode of Action
The mode of action of this compound is related to its role in peptide synthesis. It is used to introduce the serine residue into a peptide chain while protecting the reactive side chain and carboxyl group. The tert-butyl (tBu) group protects the hydroxyl group of serine, and the carbobenzyloxy (Cbz or Z) group protects the amino group . These protecting groups prevent unwanted side reactions during peptide synthesis. They can be removed after the peptide chain is assembled to reveal the functional groups of serine.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific peptide it is incorporated into. As a serine derivative, it could potentially influence any biochemical pathway involving serine-containing peptides. Serine plays a role in many biochemical processes, including protein synthesis, cell growth, and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis. Additionally, the presence of other reactive species can lead to side reactions .
Propriétés
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGEONUWGOCJG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-75-1 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[benzoxycarbonyl]-O-[tert-butyl]-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine](/img/structure/B371089.png)

![N-(2-chloroethyl)-N-ethyl-N-[(5-iodo-1-benzothien-3-yl)methyl]amine](/img/structure/B371094.png)

![4-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B371097.png)
amino]ethanol](/img/structure/B371100.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)


![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371104.png)
![4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene](/img/structure/B371106.png)
![7-chloro-2-[(dimethylamino)methylene]-5-phenylimidazo[1,2-a]quinolin-1(2H)-one](/img/structure/B371109.png)


